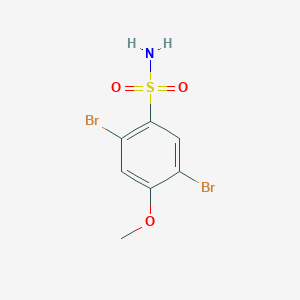

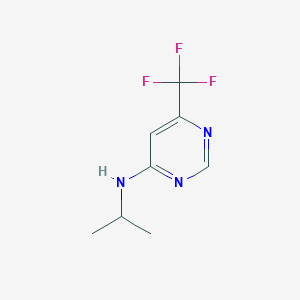

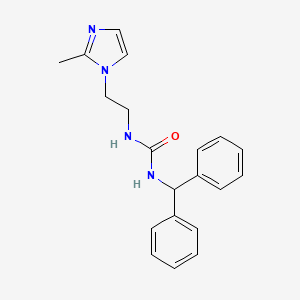

N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. It belongs to the class of pyrimidine-based kinase inhibitors and has shown promising results in preclinical studies.

Aplicaciones Científicas De Investigación

GPR119 Agonists for Diabetes Management :

- A study by Kubo et al. (2021) focused on designing and synthesizing a series of GPR119 agonists. They discovered a potent and orally bioavailable GPR119 agonist, which showed promising results in augmenting insulin secretion and effectively lowering plasma glucose levels in a diabetic animal model.

Gas Separation Applications :

- Research conducted by Fang et al. (2000) explored the synthesis of wholly aromatic hyperbranched polyimides using a triamine monomer and various dianhydride monomers, including compounds related to N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine. These materials have applications in gas separation.

Development of Novel Heterocyclic Compounds :

- The work of El-Deeb et al. (2008) involved synthesizing new N-arylpyrimidin-2-amine derivatives, showing the versatility of pyrimidin-4-amine compounds in creating diverse heterocyclic structures.

Hydrogen Bonding Characterization :

- Traoré et al. (2017) conducted a quantum chemical study to identify hydrogen bonding sites in pyrimidine derivatives, showcasing the significance of these interactions in the molecular behavior of such compounds.

Synthesis of Trifluoromethylated Analogues :

- Sukach et al. (2015) described the synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues, underlining the potential of trifluoromethylated pyrimidines in pharmaceutical applications.

Structural Analysis and Bioactivity Studies :

- A study by Titi et al. (2020) on pyrazole derivatives, including pyrimidin-2-amine compounds, investigated their structure and evaluated their antitumor, antifungal, and antibacterial properties.

Propiedades

IUPAC Name |

N-propan-2-yl-6-(trifluoromethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3/c1-5(2)14-7-3-6(8(9,10)11)12-4-13-7/h3-5H,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYFWZVQIBBUMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea](/img/structure/B2889552.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889554.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2889556.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide](/img/structure/B2889558.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2889564.png)

![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2889567.png)

![(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B2889569.png)